4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether
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Overview
Description
4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether include other pyrazolo[1,5-a]pyrimidine derivatives, as well as compounds with similar aromatic and heterocyclic structures. Examples include:
- 4-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple aromatic and heterocyclic rings. This unique structure may confer specific chemical and biological properties that are not present in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C31H28FN3O |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
8-[4-[(4-fluorophenyl)methoxy]phenyl]-5-phenyl-2,3,7-triazatricyclo[7.6.0.02,6]pentadeca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C31H28FN3O/c32-25-16-12-22(13-17-25)21-36-26-18-14-24(15-19-26)30-27-10-6-1-2-7-11-29(27)35-31(34-30)28(20-33-35)23-8-4-3-5-9-23/h3-5,8-9,12-20H,1-2,6-7,10-11,21H2 |
InChI Key |
RTGUUNOUQJLJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=C(C=C6)F |
Origin of Product |
United States |
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